molecular formula C16H29NOSi B11848343 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one CAS No. 871519-84-5

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one

Cat. No.: B11848343
CAS No.: 871519-84-5
M. Wt: 279.49 g/mol
InChI Key: OXVOYZBPYBARMI-HNNXBMFYSA-N
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Description

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a useful research compound. Its molecular formula is C16H29NOSi and its molecular weight is 279.49 g/mol. The purity is usually 95%.
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Biological Activity

1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a synthetic organic compound notable for its structural features, including a piperidinone core and a trimethylsilyl group attached to an oct-1-yne chain. Its molecular formula is C${15}$H${27}$NOSi, and it has garnered interest in medicinal chemistry, particularly for its potential biological activities.

Structural Characteristics

The compound's unique structure enhances its stability and solubility, which are critical for biological activity. The presence of the piperidinone moiety suggests that it may exhibit various pharmacological properties, as many piperidine derivatives are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound may have significant applications in cancer therapy and neuropharmacology. Its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor positions it as a candidate for enhancing the efficacy of chemotherapy agents by increasing the sensitivity of cancer cells to these treatments.

Table 1: Comparison of Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
VeliparibBenzamide derivative with PARP inhibitionCancer therapy
OlaparibSimilar piperidine structure with PARP inhibitionCancer therapy
RucaparibContains pyridine ring; PARP inhibitorCancer therapy
NiraparibContains a triazole; PARP inhibitorCancer therapy
This compound Unique trimethylsilyl and alkyne structurePotential PARP inhibition

The inhibition of PARP enzymes is critical in cancer biology, as these enzymes are involved in DNA repair mechanisms. By inhibiting PARP, this compound could disrupt the repair processes in cancer cells, leading to increased cell death when combined with other chemotherapeutic agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for precise control over its stereochemistry and functional groups. The trimethylsilyl group enhances the compound's pharmacokinetic properties, potentially improving its bioavailability and therapeutic efficacy.

Synthesis Steps:

  • Formation of the piperidinone core.
  • Introduction of the trimethylsilyl group.
  • Attachment of the alkyne chain through coupling reactions.

Case Studies and Research Findings

Preliminary studies have explored the compound's effects on apoptosis and cellular pathways related to DNA repair mechanisms. These studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions with biological targets.

Notable Findings:

  • In vitro studies indicate that similar compounds can enhance the cytotoxic effects of chemotherapy drugs by inhibiting DNA repair pathways.
  • Animal models have shown promising results in reducing tumor sizes when treated with PARP inhibitors in combination with standard chemotherapy protocols.

Properties

CAS No.

871519-84-5

Molecular Formula

C16H29NOSi

Molecular Weight

279.49 g/mol

IUPAC Name

1-[(3S)-1-trimethylsilyloct-1-yn-3-yl]piperidin-4-one

InChI

InChI=1S/C16H29NOSi/c1-5-6-7-8-15(11-14-19(2,3)4)17-12-9-16(18)10-13-17/h15H,5-10,12-13H2,1-4H3/t15-/m0/s1

InChI Key

OXVOYZBPYBARMI-HNNXBMFYSA-N

Isomeric SMILES

CCCCC[C@@H](C#C[Si](C)(C)C)N1CCC(=O)CC1

Canonical SMILES

CCCCCC(C#C[Si](C)(C)C)N1CCC(=O)CC1

Origin of Product

United States

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